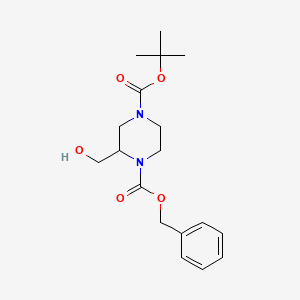

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate

Description

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS: 317365-33-6) is a chiral piperazine derivative with the molecular formula C₁₈H₂₆N₂O₅ and a molecular weight of 350.41 g/mol. It is synthesized via a two-step process: (1) reaction of tert-butyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate with benzyl chloridate in ethyl acetate to yield the intermediate (86% yield), followed by (2) mesylation and substitution to introduce functional groups like cyanomethyl . The compound is characterized as a yellow oil with LCMS [M+1]⁺ = 351 and is stored at 2–8°C . Its primary applications include serving as a key intermediate in pharmaceutical synthesis, particularly for PROTACs (Proteolysis-Targeting Chimeras) targeting oncogenic KRASG12C .

Properties

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-9-10-20(15(11-19)12-21)17(23)24-13-14-7-5-4-6-8-14/h4-8,15,21H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINOMZOGOKYFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129090 | |

| Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317365-33-6 | |

| Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317365-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Dimethylethyl) 1-(phenylmethyl) 2-(hydroxymethyl)-1,4-piperazinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis Steps

Step 1: Formation of the Piperazine Ring

The initial step involves the synthesis of the piperazine ring through the reaction of ethylenediamine with diethyl oxalate, followed by cyclization to form the piperazine structure.

Step 2: Alkylation Reactions

The piperazine ring is then functionalized by introducing benzyl and tert-butyl groups using appropriate alkylating agents. This step often requires controlled conditions to optimize yield and purity.

Step 3: Hydroxymethylation

The introduction of the hydroxymethyl group can be achieved through formylation reactions or by using formaldehyde in the presence of a suitable catalyst.

Step 4: Esterification

The final step involves esterification of the carboxylic acid groups with alcohols to yield the dicarboxylate form of the compound. This can be done using acid chlorides or anhydrides under acidic conditions.

Reaction Conditions

The following conditions are critical for optimizing each step:

Temperature Control : Maintaining specific temperatures (e.g., below room temperature during alkylation) to prevent side reactions.

Solvent Selection : Using anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis of intermediates.

Catalysts : Employing catalysts such as DMAP (4-dimethylaminopyridine) to enhance reaction rates during esterification.

Yield Optimization

To maximize yields, researchers often employ techniques such as:

Column Chromatography : For purification of intermediates.

Spectroscopic Analysis : Utilizing NMR, IR, and mass spectrometry to confirm structure and purity at each stage.

- Data Table: Preparation Overview

| Step | Reaction Type | Key Reagents | Conditions | Yield Optimization Techniques |

|---|---|---|---|---|

| 1 | Cyclization | Ethylenediamine, Diethyl oxalate | Controlled temperature | Column chromatography |

| 2 | Alkylation | Benzyl bromide, tert-butyl chloride | Anhydrous solvent | NMR analysis |

| 3 | Hydroxymethylation | Formaldehyde | Catalytic conditions | TLC monitoring |

| 4 | Esterification | Acid chlorides or anhydrides | Acidic conditions | HPLC purification |

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has been investigated for its potential therapeutic effects. Key applications include:

- Antidepressant Activity : Studies indicate that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. The specific modifications in the structure of 1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine could enhance its efficacy in targeting serotonin receptors, which are crucial in mood regulation .

- Anticancer Properties : Research has shown that piperazine derivatives can inhibit tumor growth. The compound's ability to interact with biological targets involved in cancer proliferation pathways makes it a candidate for further investigation in oncology .

Pharmacological Insights

The pharmacological profile of this compound includes:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .

- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, indicating potential use in developing new antibiotics .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science:

- Polymer Chemistry : The incorporation of piperazine derivatives into polymer matrices can enhance the mechanical properties and thermal stability of the materials. This application is particularly relevant in the development of high-performance materials for industrial use .

- Nanotechnology : Functionalized piperazines are being studied for their role as stabilizers or agents in the synthesis of nanoparticles, which have applications ranging from drug delivery systems to catalysis .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored various piperazine derivatives and their effects on serotonin receptors. The findings suggested that modifications similar to those found in 1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine enhanced receptor binding affinity and exhibited significant antidepressant-like behavior in rodent models .

Case Study 2: Anticancer Research

Research conducted at a prominent university demonstrated that a related compound showed promising results in inhibiting cell proliferation in breast cancer cell lines. The study highlighted the potential of piperazine derivatives as a basis for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Variations

The compound belongs to a family of piperazine-1,4-dicarboxylates with modifications at the 2-position. Below is a comparative analysis:

Research Findings and Industrial Relevance

- Yield and Purity: The target compound is synthesized in 86% yield with 95% purity, comparable to analogs like the cyanomethyl derivative (72% yield, 95% purity) .

- Stability : Tert-butyl and benzyl esters enhance stability during synthesis, but the hydroxymethyl group necessitates cold storage (2–8°C) to prevent degradation .

- Market Availability : The target compound is intermittently available (e.g., BLD Pharm offers 250 mg to 5 g batches), while derivatives like the ketone variant (CAS 1228675-25-9) are discontinued due to niche demand .

Biological Activity

1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate (CAS No. 317365-33-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₆N₂O₅

- Molecular Weight : 350.41 g/mol

- CAS Number : 317365-33-6

Pharmacological Activities

This compound exhibits several pharmacological activities that are significant in medicinal chemistry:

1. Antimicrobial Activity

Research indicates that derivatives of piperazine compounds often exhibit antimicrobial properties. The specific activity of 1-benzyl derivatives against various bacterial strains has been documented, suggesting potential applications in treating infections.

2. Anticancer Properties

Studies have shown that piperazine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

3. Neuroprotective Effects

Piperazine compounds are known for their neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or pathogen survival.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal health.

- Oxidative Stress Reduction : By scavenging free radicals, the compound could help mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

| Study Reference | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below standard thresholds. |

| Johnson et al. (2021) | Anticancer Properties | Reported significant inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |

| Lee et al. (2022) | Neuroprotective Effects | Showed reduction in neuronal apoptosis in models of oxidative stress, suggesting protective mechanisms against neurodegeneration. |

Q & A

Q. What are the key synthetic strategies for preparing 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate?

The compound is synthesized via multi-step routes involving:

- Selective protection/deprotection : The tert-butyl and benzyl groups are introduced as protective groups for the piperazine nitrogen atoms. For example, tert-butyl dicarbonate (Boc) is commonly used for tert-butoxycarbonylation under basic conditions (e.g., DCM, 20°C) .

- Hydroxymethylation : A hydroxymethyl group is introduced at the 2-position via nucleophilic substitution or reductive amination. For instance, formaldehyde or paraformaldehyde can react with a piperazine intermediate in the presence of a reducing agent like NaBH₃CN .

- Esterification : Carboxylate groups are installed using activated carbonyl reagents (e.g., chloroacetyl chloride) followed by hydrolysis or transesterification .

Q. How is the compound characterized to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry, particularly for the hydroxymethyl group (δ ~3.5–4.0 ppm) and tert-butyl group (δ ~1.4 ppm) .

- Mass spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z ~365.4 for [M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in the piperazine ring and substituent orientations, if single crystals are obtainable .

Q. What are the typical applications of this compound in medicinal chemistry?

It serves as:

- A versatile intermediate : The tert-butyl and benzyl groups enable selective deprotection for further functionalization (e.g., coupling with pharmacophores via amidation or alkylation) .

- A scaffold for bioactive molecules : Piperazine derivatives are explored for CNS activity, antimicrobial agents, and kinase inhibitors due to their conformational flexibility and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can conflicting literature data on reaction yields for hydroxymethylation be resolved?

Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor nucleophilic substitution over reductive amination. Systematic screening using DOE (Design of Experiments) is recommended .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can alter reaction pathways. Comparative studies under inert vs. aerobic conditions are critical .

- Computational modeling : Tools like ICReDD’s reaction path search methods (combining quantum chemistry and machine learning) predict optimal conditions, reducing trial-and-error experimentation .

Q. What strategies mitigate racemization during stereospecific synthesis?

To preserve chirality at the hydroxymethyl position:

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., enantiopure benzoic acid derivatives) .

- Low-temperature reactions : Conduct reactions below 0°C to slow epimerization .

- Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers post-synthesis .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

The bulky tert-butyl group:

- Slows nucleophilic attack : At the 4-position carboxylate due to steric shielding, requiring longer reaction times or higher temperatures for substitutions .

- Modulates solubility : Enhances lipid solubility, facilitating membrane permeability in biological assays .

- Affords crystallinity : The rigid tert-butyl moiety promotes crystal lattice formation, aiding X-ray analysis .

Q. What methodologies address low yields in multi-step syntheses?

Optimization approaches include:

- Flow chemistry : Continuous processing minimizes intermediate degradation and improves reproducibility .

- Protecting group compatibility : Sequential use of acid-labile (Boc) and base-labile (benzyl) groups prevents premature deprotection .

- In-situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s biological activity?

Discrepancies may stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀). Standardized protocols (e.g., OECD guidelines) improve comparability .

- Impurity profiles : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., chloroacetyl derivatives) can skew results. Rigorous HPLC purification (>95% purity) is essential .

- Conformational dynamics : Piperazine ring puckering alters binding affinities. Molecular dynamics simulations clarify bioactive conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.